molecular formula C10H14OS B7905770 1-[4-(Methylthio)phenyl]-1-propanol

1-[4-(Methylthio)phenyl]-1-propanol

Cat. No.: B7905770
M. Wt: 182.28 g/mol
InChI Key: QEFRVWYUEKHSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylthio)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a methylthio group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-1-propanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Controlled low temperatures to avoid side reactions

    Catalysts: Commonly used catalysts include palladium or nickel complexes

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst to reduce the intermediate compounds.

    Continuous Flow Reactors: For efficient and controlled synthesis, minimizing by-products and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylthio)phenyl]-1-propanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield alcohols or alkanes.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products:

    Oxidation Products: Corresponding ketones or aldehydes

    Reduction Products: Alcohols or alkanes

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

1-[4-(Methylthio)phenyl]-1-propanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 1-[4-(Methylthio)phenyl]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor Modulation: Interacting with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

    1-[4-(Methylthio)phenyl]-1-ethanol: Similar structure but with an ethanol chain instead of propanol.

    4-(Methylthio)benzaldehyde: Precursor in the synthesis of 1-[4-(Methylthio)phenyl]-1-propanol.

    4-(Methylthio)acetophenone: Another related compound with a ketone functional group.

Uniqueness: this compound stands out due to its specific combination of a methylthio group and a propanol chain, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in synthetic organic chemistry and potential therapeutic research.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRVWYUEKHSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.